N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a substituted phenyl ring and linked via an amide bond to a 3,5-dimethylbenzoyl group.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-9-15(2)11-17(10-14)21(27)24-18-12-16(5-6-20(18)28-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQNXTCXXUFIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common reagents used in these reactions include ammonium acetate, zinc chloride, and various catalysts such as silica sulfuric acid and Brønsted acidic ionic liquids .
Industrial Production Methods
Industrial production methods for this compound often involve one-pot, multicomponent protocols that allow for efficient and scalable synthesis. These methods are designed to minimize the number of steps and maximize yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various acids and bases for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide involves its interaction with the COX-2 enzyme. The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue identified is 3,5-dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (CAS 946323-02-0, molecular weight 418.4 g/mol, C23H22N4O4) . While both compounds share a benzamide-linked imidazo-fused heterocyclic core, critical differences include:
| Parameter | Target Compound | Analogue (CAS 946323-02-0) |
|---|---|---|
| Core Heterocycle | Imidazo[1,2-a]pyrimidine (pyrimidine fused to imidazole) | Imidazo[1,2-b]pyridazine (pyridazine fused to imidazole) |
| Substituents on Phenyl A | 2-methoxy group | 2-methyl group |
| Substituents on Benzamide | 3,5-dimethyl groups | 3,5-dimethoxy groups |
| Molecular Weight | Not reported in evidence | 418.4 g/mol |
Implications of Structural Differences
Heterocyclic Core :
- The imidazo[1,2-a]pyrimidine core in the target compound may exhibit distinct electronic properties compared to the imidazo[1,2-b]pyridazine core of the analogue. Pyrimidine (6-membered, two nitrogen atoms at 1,3 positions) vs. pyridazine (6-membered, two adjacent nitrogen atoms) cores influence solubility, binding affinity, and metabolic stability .
Substituent Effects: Methoxy vs. In contrast, methyl groups (target compound) increase lipophilicity, favoring blood-brain barrier penetration or intracellular target engagement . Dimethyl vs. Dimethoxy Benzamide: The 3,5-dimethylbenzamide moiety in the target compound may confer greater steric hindrance and metabolic resistance compared to the dimethoxy analogue, which could be more susceptible to oxidative demethylation.
Research Findings and Hypotheses
Pharmacokinetic Predictions
- Metabolic Stability : The absence of methoxy groups in the target compound may reduce susceptibility to cytochrome P450-mediated O-demethylation, a common metabolic pathway for aryl methoxy derivatives .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an imidazo[1,2-a]pyrimidine moiety fused with a methoxyphenyl group and a dimethylbenzamide component. The unique combination of these functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and molecular pathways. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, this compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Anti-inflammatory : The inhibition of COX-2 suggests potential applications in treating inflammatory disorders.
- Anticancer : Compounds with similar structures have shown anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens .
Research Findings and Case Studies
A review of literature reveals various studies investigating the biological activity of compounds related to this compound:
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Their biological activities are summarized below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyrimidine Derivatives | Contains imidazo ring | Anticancer activity |
| Benzodioxole Derivatives | Includes benzodioxole structure | Antimicrobial properties |
| 4-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridine | Similar nitrogen heterocycles | Neuroprotective effects |
These compounds highlight the unique pharmacological profiles conferred by the imidazo and benzodioxole functionalities present in this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethylbenzamide?
- Answer : A three-step approach is typical:
Core imidazo[1,2-a]pyrimidine synthesis : Cyclocondensation of 2-aminopyrimidine derivatives with α-bromoketones under reflux in ethanol .
Functionalization of the phenyl ring : Introduce the methoxy group via Ullmann coupling or nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Amide coupling : React the intermediate aryl amine with 3,5-dimethylbenzoyl chloride using EDCI/HOBt in dichloromethane .
Key considerations: Monitor reaction progress via HPLC or TLC, and optimize yields by adjusting equivalents of coupling agents.
Q. How should researchers characterize the crystallinity and stability of this compound?
- Answer :
- X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks to assess stability .
- DSC/TGA : Determine melting points and thermal decomposition profiles .
- Dynamic vapor sorption (DVS) : Evaluate hygroscopicity for formulation stability .
Note: Crystalline forms reported in patents (e.g., Novartis AG) show improved solubility compared to amorphous forms .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs targeting kinase inhibition?
- Answer :
- Substituent variation : Replace the 3,5-dimethylbenzamide group with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity to ATP pockets .
- Scaffold hopping : Test imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine cores to compare potency .
- Biological assays : Use kinase profiling panels (e.g., Eurofins) and molecular docking (e.g., AutoDock Vina) to correlate structural changes with IC₅₀ values .
Example: Analogues with 2-fluorophenyl substitutions showed 10x higher CDK2 inhibition in vitro .
Q. How can conflicting in vitro vs. in vivo efficacy data be resolved?
- Answer :
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models. Poor in vivo activity may stem from rapid metabolism (e.g., CYP3A4-mediated oxidation) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ethyl esters) to improve absorption .
- Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to assess target engagement .
Q. What computational methods are recommended for optimizing solubility without compromising target binding?
- Answer :
- QSAR modeling : Train models on datasets of imidazo[1,2-a]pyrimidine derivatives to predict logP and aqueous solubility .
- Co-solvent screening : Use molecular dynamics simulations to identify excipients (e.g., PEG 400) that enhance solubility .
- Salt formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate off-target effects in kinase inhibition studies?
- Answer :
- Broad-spectrum kinase panels : Test against >100 kinases (e.g., DiscoverX KINOMEscan) to identify selectivity issues .
- Cellular toxicity assays : Use HEK293 or primary hepatocytes to assess cytotoxicity linked to off-target kinase inhibition (e.g., JAK2) .
- Data normalization : Express inhibition as % activity relative to controls (Z-factor >0.5 ensures assay robustness) .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS .
- Plasma stability assay : Incubate with rat plasma and quantify parent compound loss over time using LC-MS/MS .
Critical finding: The methoxy group is prone to demethylation under oxidative stress, requiring structural hardening .
Data Contradiction & Troubleshooting
Q. How to address discrepancies between enzymatic and cellular assay results?
- Answer :
- Membrane permeability : Measure cellular uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
- Efflux pump activity : Test in P-gp overexpressing cell lines (e.g., MDCK-MDR1) with/without inhibitors (e.g., verapamil) .
- Protein binding : Use equilibrium dialysis to quantify free fraction in serum .
Tables of Key Findings
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 75% (amide coupling step) | |
| Thermal Stability | Decomposition at 220°C (DSC) | |
| Kinase Inhibition (CDK2) | IC₅₀ = 12 nM | |
| Plasma Half-Life (Rat) | t₁/₂ = 2.3 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
